(S)-4-(sec-Butyl)aniline

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Racemic 4-sec-butylaniline (CAS 30273-11-1) introduces unwanted diastereomers in chiral amide, urea, or sulfonamide synthesis, requiring costly chromatographic separation. This single (S)-enantiomer provides defined absolute configuration for stereoselective applications. - **Key advantage:** Eliminates resolution steps; direct access to chirally pure downstream products - **Application:** Chiral Schiff base ligands for asymmetric metal catalysis; enantioselective polymer building blocks - **Purity:** ≥98% (HPLC) with documented specific optical rotation

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B12940128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(sec-Butyl)aniline
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)N
InChIInChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3/t8-/m0/s1
InChIKeyNVVVQTNTLIAISI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(sec-Butyl)aniline Procurement Guide


(S)-4-(sec-Butyl)aniline (CAS 60206-42-0) is the S-enantiomer of 4-sec-butylaniline, a chiral para-substituted aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . As a single-enantiomer compound bearing a stereogenic sec-butyl substituent, it is structurally distinct from the racemic mixture (CAS 30273-11-1) and from its (R)-antipode (CAS 181288-08-4), offering a defined absolute configuration for stereochemically controlled synthetic applications .

Why Racemic 4-sec-Butylaniline Cannot Substitute


The racemic mixture (CAS 30273-11-1) is a 1:1 blend of (S)- and (R)-enantiomers and cannot substitute for the single enantiomer in stereoselective synthesis, chiral resolution, or enantioselective polymerization. In asymmetric transformations, the use of a racemic precursor yields diastereomeric or racemic products, necessitating additional resolution steps that reduce yield and increase cost [1]. Furthermore, the 4-sec-butyl substitution pattern differentiates this compound from its 2-sec-butylaniline isomer, where the ortho-substitution introduces steric effects that alter polymerization kinetics and polymer morphology [2].

Quantitative Differentiation Against Key Analogs


Stereochemical Purity: Single Enantiomer vs. Racemate

(S)-4-(sec-Butyl)aniline is a single enantiomer with a defined S absolute configuration at the sec-butyl chiral center. The racemic 4-sec-butylaniline (CAS 30273-11-1) is an equimolar mixture of (S)- and (R)-enantiomers. For procurement involving stereochemically sensitive applications—such as diastereoselective derivatization—the racemate yields product mixtures requiring chiral separation, whereas the single enantiomer provides direct access to stereochemically pure products .

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Predicted Physicochemical Profile vs. Racemate Data

The predicted properties of (S)-4-(sec-Butyl)aniline (ACD/Labs Percepta, v14.00) align with experimentally measured values for the racemate but with minor deviations consistent with the predicted nature of the data. The ACD/LogP of 2.81 for the single enantiomer compares to an estimated LogP of ~3.02 for the racemate (KOWWIN v1.67) . The predicted boiling point of 244.2±9.0 °C (760 mmHg) falls within the lit. range for the racemate of 244–245 °C , while the predicted density of 0.9±0.1 g/cm³ is slightly lower than the experimental racemate density of 0.977 g/mL at 25 °C .

Physicochemical characterization LogP Boiling point Density

Para- vs. Ortho-Substitution in Polymer Synthesis

The para-substitution of (S)-4-(sec-Butyl)aniline positions the amino group and the chiral sec-butyl group in a 1,4-relationship, enabling extended conjugation in the resulting polymer backbone. In contrast, the extensively studied 2-(sec-butyl)aniline (ortho-isomer) places the bulky sec-butyl group adjacent to the amino functionality, introducing steric hindrance that retards polymerization kinetics [1]. The ortho-isomer has been polymerized to produce optically active polyaniline nanofibers via enantioselective oxidative polymerization [1], while the para-isomer remains comparatively underexplored for this application, representing a research gap and potential differentiation opportunity.

Chiral polyaniline Conducting polymer Substitution pattern Nanofiber

Industrial Application Profile of Para-sec-Butylaniline

An Indian patent (IN 231019) describes p-sec-butylaniline as a compound 'extensively used in perfumery industry, fine chemicals and dye stuff industries' as well as 'a fixing agent and as a corrosion inhibitor' [1]. These applications currently rely on the racemic form. The availability of the single (S)-enantiomer opens the possibility for enantiomer-specific fragrance profiles or chiral fixing agents, though no published head-to-head comparison of enantiomer performance in these applications was identified in the accessible literature.

Perfumery Dye intermediate Corrosion inhibitor Fixing agent

Recommended Procurement Scenarios


Chiral Pharmaceutical and Agrochemical Intermediates

When synthesizing diastereomerically pure amides, ureas, or sulfonamides from 4-sec-butylaniline, the use of the single (S)-enantiomer avoids the formation of diastereomeric mixtures that would otherwise require chiral chromatographic separation. This is the primary procurement rationale: the single enantiomer enables direct access to chirally pure downstream products without yield loss from resolution steps .

Optically Active Polyaniline Derivatives

Although published research on enantioselective polymerization has focused on the 2-(sec-butyl)aniline isomer , the para-substituted (S)-enantiomer offers an underexplored scaffold for chiral conducting polymers. Its distinct electronic conjugation pathway (para- vs. ortho-linkage) may yield polymers with different optoelectronic properties. Researchers developing novel chiral polyanilines should consider the 4-substituted enantiomer as a complementary building block to the 2-substituted series.

Chiral Ligand Precursor for Asymmetric Catalysis

The primary amine group of (S)-4-(sec-Butyl)aniline can be derivatized to chiral Schiff bases, amides, or imines for use as ligands in asymmetric metal catalysis. The defined S-configuration at the sec-butyl group provides a predictable chiral environment around the catalytic metal center. The racemate cannot serve this purpose without prior resolution, making the single enantiomer the only viable procurement choice for this application .

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